4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has garnered interest due to its unique structure, which combines a fluoro-phenyl group, a pyridinyl group, and a triazole-thiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluoro-phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Cyclization: Acidic or basic catalysts.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from substitution reactions on the fluoro-phenyl or pyridinyl groups.
Fused Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or enzyme inhibitor due to its triazole-thiol structure.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole-thiol moiety can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interact with cellular receptors or proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
- 4-(4-Chloro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
- 4-(4-Bromo-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Uniqueness
4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the fluoro-phenyl group, which can enhance its biological activity and chemical stability compared to other similar compounds. The combination of the fluoro-phenyl group with the pyridinyl and triazole-thiol moieties provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMLIAPRDNZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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